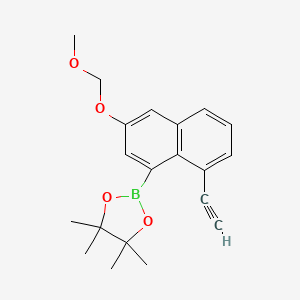
4-Hydroxy-6-methoxy-2-naphthalenecarboxylic acid ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Naphthalenecarboxylic acid, 4-hydroxy-6-methoxy-, ethyl ester is an organic compound with a complex structure that includes a naphthalene ring substituted with carboxylic acid, hydroxy, methoxy, and ethyl ester groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylic acid, 4-hydroxy-6-methoxy-, ethyl ester typically involves the esterification of 2-Naphthalenecarboxylic acid derivatives. The process may include the following steps:
Esterification: The carboxylic acid group of 2-Naphthalenecarboxylic acid is reacted with ethanol in the presence of an acid catalyst, such as sulfuric acid, to form the ethyl ester.
Hydroxylation and Methoxylation: The naphthalene ring is then hydroxylated and methoxylated using appropriate reagents and conditions to introduce the hydroxy and methoxy groups at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions
2-Naphthalenecarboxylic acid, 4-hydroxy-6-methoxy-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted naphthalene derivatives.
Aplicaciones Científicas De Investigación
2-Naphthalenecarboxylic acid, 4-hydroxy-6-methoxy-, ethyl ester has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Naphthalenecarboxylic acid, 4-hydroxy-6-methoxy-, ethyl ester involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The carboxylic acid and ester groups can also interact with enzymes and receptors, modulating their function.
Comparación Con Compuestos Similares
Similar Compounds
2-Naphthalenecarboxylic acid, 3-hydroxy-: Similar structure but with the hydroxy group at a different position.
6-Hydroxy-2-naphthoic acid: Contains a hydroxy group and a carboxylic acid group on the naphthalene ring.
4-Hydroxy-2-methylquinoline-6-carboxylic acid ethyl ester: Similar ester functionality but with a quinoline ring instead of a naphthalene ring.
Uniqueness
2-Naphthalenecarboxylic acid, 4-hydroxy-6-methoxy-, ethyl ester is unique due to the specific positions of its functional groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
538343-03-2 |
|---|---|
Fórmula molecular |
C14H14O4 |
Peso molecular |
246.26 g/mol |
Nombre IUPAC |
ethyl 4-hydroxy-6-methoxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C14H14O4/c1-3-18-14(16)10-6-9-4-5-11(17-2)8-12(9)13(15)7-10/h4-8,15H,3H2,1-2H3 |
Clave InChI |
OYTFCOVIRXGQCM-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC(=C2C=C(C=CC2=C1)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(1H-Benzo[d]imidazol-2-yl)malononitrile](/img/structure/B13941758.png)
![6-Oxotricyclo[3.3.0.0~3,7~]octane-2-carbonyl chloride](/img/structure/B13941762.png)
![3-Carbamoylbicyclo[1.1.0]butane-1-carboxylic acid](/img/structure/B13941763.png)





![2-[(5-Chloro-2-methoxybenzoyl)carbamothioylamino]-3,5-diiodobenzoic acid](/img/structure/B13941789.png)


![4-{2-[(5-Bromo-2-phenyl-thiazole-4-carbonyl)-amino]-acetyl}-piperazine-1-carboxylic acid butyl ester](/img/structure/B13941817.png)


